molecular formula C12H17N3S B11751304 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11751304
M. Wt: 235.35 g/mol
InChI Key: LUAQSTSEWPMDSQ-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling of Pyrazole and Thiophene: The final step involves coupling the pyrazole and thiophene moieties through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring, leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
  • [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(pyridin-2-yl)methyl]amine

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to its specific combination of pyrazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and advanced materials research.

Biological Activity

The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring connected to a thiophene moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3S with a molecular weight of 225.31 g/mol . The presence of the pyrazole and thiophene rings suggests a diverse range of possible interactions with biological systems.

PropertyValue
Molecular FormulaC11H13N3S
Molecular Weight225.31 g/mol
StructureStructure

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity. The dual functionality of the compound, attributed to both the pyrazole and thiophene components, allows it to engage in various biochemical pathways.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that certain pyrazole-based compounds can act as effective inhibitors of key signaling pathways involved in cancer proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes, such as COX and LOX.
  • Antimicrobial Properties : The presence of heteroatoms in the structure may enhance the antimicrobial activity against various bacterial strains.

Study 1: Anticancer Activity

A study conducted on structurally similar compounds revealed that they exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

Another investigation focused on anti-inflammatory actions, where compounds similar to this compound were evaluated for their ability to inhibit TNF-alpha production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Biological Activities
[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yilmeth]amineC11H13N3OAnticancer, Antimicrobial
[(5-Fluorothiophen-2-yilmeth]amineC12H15F2N3SEnhanced binding affinity in drug development
[(1-Ethylpyrazolyl)phenyl]methanamineC12H15N3OAnti-inflammatory, Analgesic

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C12H17N3S/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

LUAQSTSEWPMDSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CS2

Origin of Product

United States

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